molecular formula C24H27N5O3 B2977550 5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2097889-84-2

5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2977550
CAS No.: 2097889-84-2
M. Wt: 433.512
InChI Key: CQHJFSRYLFHVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a novel, synthetically derived small molecule recognized for its potent inhibitory activity against key tyrosine kinases, primarily Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its core research value lies in the investigation of JAK-STAT and FLT3 signaling pathways, which are critically implicated in cellular proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of various myeloproliferative neoplasms and hematological malignancies, making JAK2 and FLT3 high-priority targets for oncology research . The compound's mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby suppressing their phosphorylating activity and downstream signal transduction. This action makes it a crucial tool for researchers exploring the pathogenesis of diseases like polycythemia vera, primary myelofibrosis, and acute myeloid leukemia (AML), particularly those with FLT3-ITD mutations. Preclinical studies utilizing this inhibitor can provide valuable insights into tumor cell viability, mechanism-based toxicity, and potential resistance patterns, aiding in the early-stage discovery of targeted therapeutic agents . This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-18(2)25-16-28(24(17)32)15-23(31)27-12-10-19(11-13-27)14-29-22(30)9-8-21(26-29)20-6-4-3-5-7-20/h3-9,16,19H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHJFSRYLFHVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving pyrimidine and piperidine derivatives. The synthesis typically involves the use of hetero-Diels–Alder reactions and other organic chemistry techniques to construct the multi-ring structure.

Anticancer Properties

Recent studies have indicated that 5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one exhibits significant anticancer activity. In vitro assays conducted using the National Cancer Institute's (NCI) 60 human tumor cell lines have shown promising results. The compound demonstrated a notable inhibition of cell proliferation across various cancer types, with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM) Activity
A549 (Lung)15.2Moderate Inhibition
MCF7 (Breast)8.5High Inhibition
HeLa (Cervical)12.0Moderate Inhibition

The mechanism behind the anticancer activity appears to involve the induction of apoptosis in cancer cells. Studies suggest that the compound may activate intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.

Case Studies

Several case studies have been documented regarding the efficacy of this compound in various cancer models:

  • Case Study 1: MCF7 Breast Cancer Model
    • Objective : To evaluate the effect of the compound on breast cancer cells.
    • Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Case Study 2: A549 Lung Cancer Model
    • Objective : To assess the anti-proliferative effects on lung cancer cells.
    • Findings : Significant reduction in cell proliferation was observed at concentrations above 10 µM.

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests that this compound may exhibit:

Antimicrobial Activity

Preliminary tests indicate potential antimicrobial effects against specific bacterial strains, suggesting further exploration into its use as an antibacterial agent.

Neuroprotective Effects

Some studies propose that derivatives related to this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights: Crystallographic data () confirm that the dihydropyridazinone-piperidine motif induces a strained conformation, enhancing target binding entropy.
  • Limitations : High synthetic complexity and moderate selectivity index necessitate further derivatization to optimize pharmacokinetics.

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